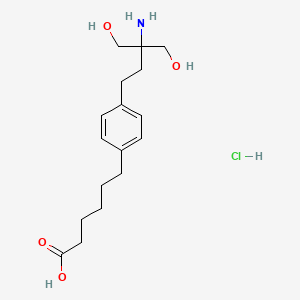

FTY720 Hexanoic Acid Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FTY720 Hexanoic Acid Hydrochloride is a product offered by several scientific research companies . It’s used in proteomics research .

Synthesis Analysis

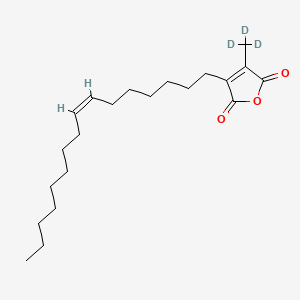

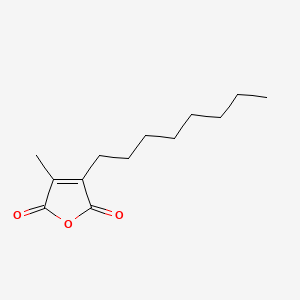

The synthesis of FTY720 involves a series of steps. A series of 30 new analogs maintaining the backbone structure of FTY720 were synthesized by a very simple method . The key steps involve an iron-catalyzed cross-coupling reaction and a Wittig reaction . The advantages of this synthesis include readily available starting materials, inexpensive reagents, simple operations, and good yields .Molecular Structure Analysis

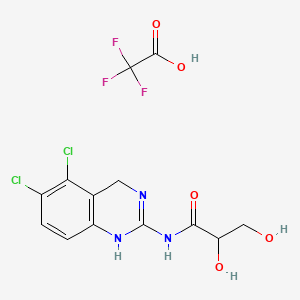

The molecular formula of FTY720 Hexanoic Acid Hydrochloride is C17H27NO4•HCl, and its molecular weight is 345.86 . It interacts with dimyristoylphosphatidylcholine (DMPC) multilamellar vesicles (MLVs) as a drug molecule carrier by investigating the structural changes, solubilisation effect, and thermotropic phase behaviour .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of FTY720 include an iron-catalyzed cross-coupling reaction and a Wittig reaction . These reactions are key to the formation of FTY720.Physical And Chemical Properties Analysis

FTY720 induces a marked change in the DMPC MLVs’ structure and solubilises the lipid membrane with the increase in concentration of FTY720 . It also broadens and shifts the phase transition temperature of the DMPC MLVs to a lower temperature .Mechanism of Action

FTY720, or Fingolimod, is a Sphingosine-1-Phosphate (S1P) lipid mediator that has been proven to be effective in reducing lymphocyte egress from lymph nodes to stop lymphocyte infiltration into the efferent lymph, which is used to treat relapsing multiple sclerosis . The hydroxy head group of FTY720 has been shown to bind Glu206 and Lys209 in PP2A .

Future Directions

properties

IUPAC Name |

6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4.ClH/c18-17(12-19,13-20)11-10-15-8-6-14(7-9-15)4-2-1-3-5-16(21)22;/h6-9,19-20H,1-5,10-13,18H2,(H,21,22);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATFSDUKMOHUEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCCC(=O)O)CCC(CO)(CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747838 |

Source

|

| Record name | 6-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}hexanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FTY720 Hexanoic Acid Hydrochloride | |

CAS RN |

896472-94-9 |

Source

|

| Record name | 6-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}hexanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidine-2,4-dione](/img/structure/B585920.png)

![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/no-structure.png)

![1-Butyl-2,3,3-trimethyl-3H-benzo[E]indol-3-ium perchlorate](/img/structure/B585936.png)